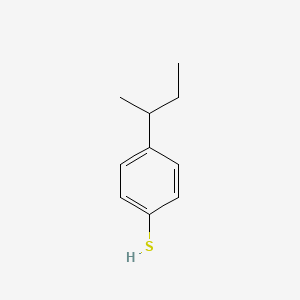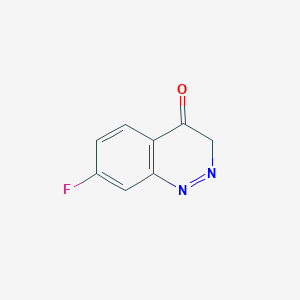![molecular formula C10H19N B13199200 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[420]octan-7-yl}ethan-1-amine is a chemical compound with the molecular formula C10H19N It is characterized by a bicyclic structure, which includes a bicyclo[420]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the use of a tandem Rhodium (CNC) catalyst to prepare bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic routes can be adapted for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclic structure allows for unique reactivity patterns, making it a versatile compound in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine
- (S)-1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)ethan-1-amine
- ®-1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)ethan-1-amine
Uniqueness
2-{Bicyclo[420]octan-7-yl}ethan-1-amine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-(7-bicyclo[4.2.0]octanyl)ethanamine |
InChI |
InChI=1S/C10H19N/c11-6-5-9-7-8-3-1-2-4-10(8)9/h8-10H,1-7,11H2 |
InChI Key |
IZJCMJZLJUOQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



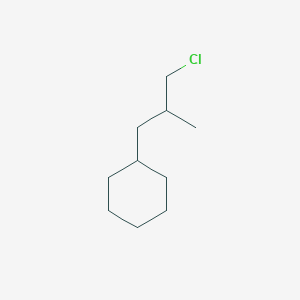
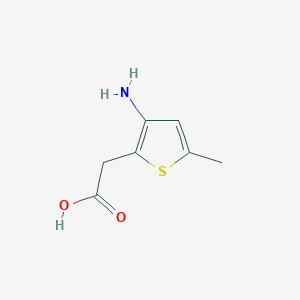
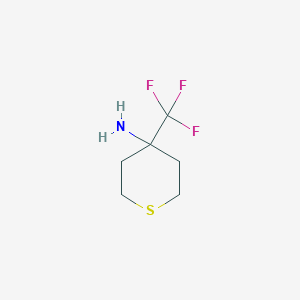
![5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B13199143.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
![Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
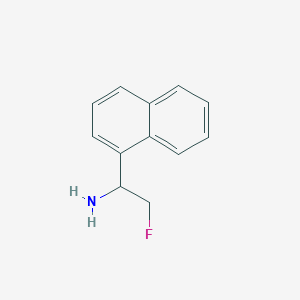
![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
